3-Naphthalen-1-ylprop-2-enenitrile

Description

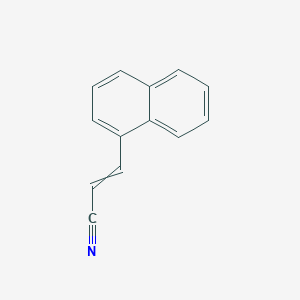

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTYBZVRPWALDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Naphthalen 1 Ylprop 2 Enenitrile and Its Structural Analogues

Stereoselective Synthesis of 3-Naphthalen-1-ylprop-2-enenitrile Isomers

The geometry of the double bond in this compound gives rise to E/Z isomers, which can exhibit different physical, chemical, and biological properties. studymind.co.uk The ability to selectively synthesize one isomer over the other is therefore of considerable importance.

Regio- and Stereocontrol in E/Z Isomer Formation

The formation of E/Z isomers is a form of stereoisomerism where the arrangement of substituents around a double bond is restricted. studymind.co.ukdocbrown.info The terms 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) are used to designate the configuration of the alkene. libretexts.orglibretexts.org This is determined by assigning priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules. libretexts.orglibretexts.org If the higher-priority groups are on the same side of the double bond, the isomer is designated as Z. libretexts.orgyoutube.com If they are on opposite sides, it is designated as E. libretexts.orgyoutube.com

For this compound, the substituents on the double bond are a naphthalen-1-yl group, a hydrogen atom, a cyano group, and another hydrogen atom. The naphthalen-1-yl group and the cyano group are the higher priority groups on their respective carbons. Therefore, the Z-isomer has the naphthalen-1-yl and cyano groups on the same side of the double bond, while the E-isomer has them on opposite sides.

The selective synthesis of either the E or Z isomer can be influenced by the choice of reaction conditions, catalysts, and starting materials. For instance, in reactions like the Wittig or Horner-Wadsworth-Emmons olefination, the stereochemical outcome can often be controlled by the nature of the ylide, the solvent, and the presence of additives.

Catalytic Approaches to this compound Synthesis

Catalysis offers efficient and atom-economical routes to this compound. Both transition metal and organocatalytic methods have been developed for the synthesis of conjugated nitriles.

Transition Metal-Mediated Hydrocyanation Reactions

Transition metal-catalyzed hydrocyanation of alkynes is a direct method for the synthesis of α,β-unsaturated nitriles. This reaction typically involves the addition of hydrogen cyanide (HCN) or a surrogate across the triple bond of a terminal alkyne, such as 1-ethynylnaphthalene. Palladium and nickel complexes are commonly employed as catalysts for this transformation. The regioselectivity of the addition (i.e., whether the cyano group adds to the terminal or internal carbon of the alkyne) and the stereoselectivity of the resulting alkene can be controlled by the choice of metal, ligands, and reaction conditions.

A recent development describes a palladium-catalyzed multicomponent cascade reaction for the synthesis of substituted dihydrochalcones from 3-hydroxypropionitrile (B137533) derivatives and arylboronic acids. nih.gov This procedure involves an aryl addition/hydroxyl elimination/reduction Heck approach and demonstrates excellent functional group tolerance. nih.gov

Organocatalytic Strategies in Conjugated Nitrile Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of often toxic and expensive transition metals. nrochemistry.com For the synthesis of conjugated nitriles, organocatalytic methods such as the Knoevenagel condensation can be employed. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), in the presence of a basic organocatalyst like a tertiary amine (e.g., piperidine (B6355638) or triethylamine). rsc.org In the context of this compound synthesis, 1-naphthaldehyde (B104281) would be reacted with malononitrile. The reaction proceeds through a series of reversible steps, and the stereochemical outcome can be influenced by the catalyst and reaction conditions.

Synthesis via Baylis-Hillman Reaction Adducts and Subsequent Transformations

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine (B1218219). nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction provides a versatile route to densely functionalized molecules. nrochemistry.comwikipedia.org

The adducts obtained from the Baylis-Hillman reaction can be further transformed into a variety of compounds, including this compound. koreascience.kr For example, the reaction of 1-naphthaldehyde with acrylonitrile (B1666552), catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane), would yield a Baylis-Hillman adduct. organic-chemistry.org This adduct, an allylic alcohol, can then be dehydrated to form the corresponding conjugated nitrile. The Baylis-Hillman reaction is known for its high atom economy and the ability to be performed under mild conditions. wikipedia.orgslideshare.net

Multi-component Reactions Leading to this compound Scaffolds

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. rug.nlrug.nl MCRs are highly efficient and allow for the rapid generation of molecular complexity from simple starting materials. rug.nl

Several MCRs can be envisioned for the synthesis of scaffolds related to this compound. For instance, a one-pot reaction involving 1-naphthaldehyde, a cyanide source (like potassium cyanide or trimethylsilyl (B98337) cyanide), and a suitable Michael acceptor could potentially lead to the desired product or a closely related precursor. The development of novel MCRs is an active area of research, and their application to the synthesis of complex nitriles holds significant promise. rsc.orgnih.gov

Synthetic Routes Involving Nitrogen-Containing Precursors

The introduction of the nitrile functionality at a late stage of the synthesis, or the use of nitrile-containing building blocks, represents a significant strategy in the preparation of this compound and its analogues. These methods often leverage the unique reactivity of nitrogen-containing functional groups.

Reactions of Activated Alkenes with Nitriles and Related Species

The reaction between an activated alkene and a nitrile-containing species is a direct and efficient method for constructing the cinnamonitrile (B126248) framework. This approach can be realized through various catalytic systems, including palladium-catalyzed cross-coupling reactions.

One prominent example is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgresearchgate.net In the context of synthesizing this compound, this would typically involve the reaction of 1-iodonaphthalene (B165133) or 1-bromonaphthalene (B1665260) with acrylonitrile. The reaction is generally carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a base, like tri-n-butylamine. researchgate.net This method offers high stereoselectivity, predominantly yielding the (E)-isomer of the cinnamonitrile. researchgate.net

Another related strategy is the alkenylation of arylacetonitriles. A study by an industrial research group detailed a palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates. nih.gov For instance, the reaction of 2-(naphthalen-2-yl)acetonitrile with a vinyl bromide in the presence of a palladium acetate and a specific phosphine ligand (NIXANTPHOS) afforded the corresponding aryl acrylonitrile in good yield. nih.gov This methodology is notable for its tolerance of various functional groups on both the arylacetonitrile and the vinyl halide. nih.gov

The following table summarizes representative examples of these reactions.

| Aryl/Vinyl Partner 1 | Nitrile/Alkene Partner 2 | Catalyst System | Product | Yield (%) | Reference |

| 1-Iodonaphthalene | Acrylonitrile | Silica-bound arsine palladium(0) complex / Tri-n-butylamine | (E)-3-(Naphthalen-1-yl)acrylonitrile | High | researchgate.net |

| Phenylacetonitrile | 2-Bromoprop-1-ene | Pd(OAc)₂ / NIXANTPHOS / K₃PO₄ | 2-Benzylbut-2-enenitrile | 70 (gram-scale) | nih.gov |

| 2-(Naphthalen-2-yl)acetonitrile | (E)-1-Bromo-2-phenylethene | Pd(OAc)₂ / NIXANTPHOS / K₃PO₄ | 3-Naphthalen-2-yl-2-styryl-acrylonitrile | 67 | nih.gov |

| 4-Chlorophenylacetonitrile | (E)-1-Bromo-2-phenylethene | Pd(OAc)₂ / NIXANTPHOS / K₃PO₄ | 2-(4-Chlorobenzyl)-3-phenylacrylonitrile | 95 | nih.gov |

Cascade Reactions and One-Pot Syntheses

Cascade reactions and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates.

A common and powerful cascade reaction for the synthesis of substituted cinnamonitriles is the Knoevenagel condensation followed by a subsequent reaction, such as a Michael addition or a cyclization. For instance, a one-pot, three-component reaction between an aldehyde, an active methylene compound like malononitrile, and another nucleophile can lead to complex molecular architectures. The initial Knoevenagel condensation between the aldehyde and malononitrile forms a highly reactive α,β-unsaturated dinitrile intermediate. This intermediate can then be intercepted in situ by a nucleophile.

For the synthesis of analogues of this compound, a one-pot reaction of 1-naphthaldehyde, malononitrile, and a suitable nucleophile can be envisioned. A study on the synthesis of naphthopyran derivatives utilizes a one-pot, three-component reaction of a naphthol, an aromatic aldehyde, and malononitrile. researchgate.net While the final product is a heterocyclic system, the initial step is the Knoevenagel condensation to form the corresponding cinnamonitrile derivative.

Another example of a cascade process involves an initial Knoevenagel condensation followed by a Pinner reaction and subsequent cyclization. rsc.org While not directly yielding this compound, these methodologies highlight the potential of cascade sequences initiated by the formation of a cinnamonitrile intermediate for the rapid assembly of complex molecules.

The table below outlines a conceptual one-pot synthesis based on established methodologies.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Intermediate | Final Product Type | Reference Concept |

| 1-Naphthaldehyde | Malononitrile | Amine/Thiol | Base catalyst | 2-(Naphthalen-1-ylmethylene)malononitrile | Substituted Naphthyl-dihydropyridine/thiopyran | rsc.org |

| 2-Naphthol | Aromatic Aldehyde | Malononitrile | Base catalyst | Arylidenemalononitrile | Benzochromene-carbonitrile | researchgate.net |

These cascade and one-pot approaches represent a frontier in the efficient synthesis of complex organic molecules, and their application to the synthesis of this compound and its derivatives holds significant promise for future research.

Mechanistic Elucidation of Reactions Involving 3 Naphthalen 1 Ylprop 2 Enenitrile

Investigations into 1,3-Dipolar Cycloaddition Mechanisms

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. wikipedia.org These reactions typically occur between a 1,3-dipole (a three-atom, four-pi-electron system) and a dipolarophile (a two-pi-electron system, usually an alkene or alkyne). wikipedia.orgorganic-chemistry.org

In the context of 1,3-dipolar cycloadditions, 3-Naphthalen-1-ylprop-2-enenitrile functions as a dipolarophile. wikipedia.org Its activated carbon-carbon double bond, rendered electron-deficient by the adjacent nitrile group, readily reacts with various 1,3-dipoles. This reactivity makes it a valuable building block for the synthesis of complex heterocyclic structures.

Common 1,3-dipoles that can react with such activated alkenes include:

Nitrile Oxides: Cycloaddition with a nitrile oxide would yield an isoxazoline (B3343090) derivative. These reactions can lead to the formation of isoxazoles when an alkyne is used as the dipolarophile. youtube.com

Azides: The reaction with organic azides leads to the formation of triazoline rings. This is a variant of the well-known Huisgen cycloaddition. youtube.com

Nitrones: Reaction with a nitrone would produce an isoxazolidine (B1194047) ring system. chesci.com

Azomethine Ylides: These dipoles react to form highly substituted pyrrolidine (B122466) rings. nih.gov

The reaction of this compound with these dipoles provides a direct route to naphthalenyl-substituted five-membered heterocycles, which are scaffolds of interest in medicinal chemistry and materials science. The regioselectivity of the addition is influenced by both electronic and steric factors, with the bulky naphthalene (B1677914) group playing a significant role in directing the approach of the dipole. mdpi.com

A central question in the mechanism of 1,3-dipolar cycloadditions is whether the two new sigma bonds are formed simultaneously (a concerted mechanism) or sequentially (a stepwise mechanism). chesci.com

Concerted Mechanism: The traditionally accepted mechanism, proposed by Huisgen, involves a concerted, pericyclic process that proceeds through a single, six-electron aromatic transition state. wikipedia.orgorganic-chemistry.org This pathway is highly stereospecific. A concerted reaction involves a single transition state without the formation of any intermediate. youtube.com

Stepwise Mechanism: An alternative pathway involves the formation of an intermediate, which could be a diradical or a zwitterion. youtube.comresearchgate.net This mechanism becomes more likely when the reactants have electronic properties that can stabilize such intermediates. nih.gov For instance, stepwise cycloadditions may proceed through zwitterionic or diradical intermediates. researchgate.net

For most 1,3-dipolar cycloadditions involving simple dipolarophiles, the concerted pathway is generally favored. nih.govrsc.org However, the debate between a concerted and a stepwise diradical mechanism has been a subject of extensive study. chesci.com Theoretical calculations, such as Density Functional Theory (DFT), are often employed to determine the relative energies of the concerted transition state versus the stepwise intermediates. nih.gov In reactions involving this compound, the mechanism is likely highly dependent on the specific 1,3-dipole used and the reaction conditions. The energetic similarity between concerted and two-step mechanisms can raise fundamental questions about the reaction pathway. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The rate and feasibility of reactions involving this compound are governed by kinetic and thermodynamic principles. youtube.comlibretexts.org

Kinetics: This aspect deals with the reaction rate and is determined by the activation energy (ΔG‡)—the energy barrier that must be overcome for the reaction to proceed. libretexts.orgyoutube.com A lower activation energy results in a faster reaction. youtube.com Factors influencing the kinetics include temperature, catalyst presence, and reactant concentrations. libretexts.org

Table 1: General Kinetic and Thermodynamic Parameters in Chemical Reactions

| Parameter | Symbol | Description | Implication for Reactivity |

| Gibbs Free Energy | ΔG | Overall energy change; determines spontaneity. libretexts.org | A negative value indicates a favorable reaction. |

| Enthalpy | ΔH | Heat change of the reaction (bond breaking/forming). youtube.com | Negative (exothermic) values contribute to a favorable ΔG. |

| Entropy | ΔS | Change in disorder or energy dispersal. youtube.com | Positive values (increased disorder) contribute to a favorable ΔG. |

| Activation Energy | ΔG‡ | Energy barrier to be overcome for reaction to occur. libretexts.org | Lower values lead to faster reaction rates. |

Allylic Substitution Reactions and Mechanistic Variants

The term "allylic" refers to the position adjacent to a carbon-carbon double bond. In this compound, the hydrogen atoms on the carbon of the naphthalene ring attached to the vinyl group are in an allylic-like (benzylic) position. Allylic positions are reactive due to the ability of the adjacent double bond to stabilize intermediates (cations, anions, or radicals) through resonance. pressbooks.pubyoutube.com

Allylic substitution reactions on substrates with a suitable leaving group can proceed via several mechanisms, such as S_N1, S_N2, or S_N2'. While this compound itself does not have a leaving group for a typical substitution, its synthesis or subsequent reactions might involve allylic intermediates. For example, allylic halogenation using reagents like N-bromosuccinimide (NBS) could potentially occur at the benzylic position, proceeding through a resonance-stabilized radical intermediate. pressbooks.pubyoutube.com Allylic halides are excellent substrates for subsequent S_N2 reactions, often reacting faster than their saturated counterparts. youtube.com

Acid-Catalyzed Transformations and Rearrangements

In the presence of acid, this compound can undergo various transformations. The nitrile group can be protonated, making it susceptible to hydrolysis to form a primary amide and subsequently a carboxylic acid. The double bond can also be protonated, which could lead to polymerization or addition reactions.

More complex acid-catalyzed rearrangements could potentially occur, although specific examples for this compound are not prominent in the literature. In related systems, such as naphthoic acid derivatives from oxabenzonorbornadienes, acid catalysis facilitates significant skeletal rearrangements, including 1,2-acyl shifts. orientjchem.org Such rearrangements are driven by the formation of more stable carbocation intermediates.

Stereoselectivity and Enantioselectivity in Reaction Mechanisms

Many of the reactions involving this compound can create new stereocenters. Controlling the stereochemical outcome of these reactions is a key challenge in modern synthesis.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another (e.g., diastereomers or enantiomers). In 1,3-dipolar cycloadditions, the stereochemistry of the dipolarophile is often retained in the product, a hallmark of a concerted mechanism. wikipedia.org The relative orientation of the approaching reactants (endo vs. exo) leads to different diastereomers.

Enantioselectivity: This is the selective formation of one enantiomer over its mirror image. Achieving enantioselectivity typically requires the use of chiral catalysts or auxiliaries. For instance, in allylic substitution reactions, chiral iridium or palladium complexes are widely used to achieve high enantioselectivity. libretexts.org Similarly, diastereoselective 1,3-dipolar cycloadditions can be achieved by using metal chelation to direct the incoming dipole to a specific face of the molecule. wikipedia.org

The bulky naphthalenyl group in this compound would likely exert significant steric influence, potentially leading to high diastereoselectivity in reactions like cycloadditions.

Computational and Theoretical Chemistry Studies on 3 Naphthalen 1 Ylprop 2 Enenitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed description of the electronic structure of molecules. These calculations are instrumental in predicting molecular properties and reactivity.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. In a study of a closely related compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP), DFT calculations were employed to optimize the molecular structure and investigate its electronic properties. nih.gov The B3LYP functional with a 6-311++G(d,p) basis set was used to achieve the minimum energy confirmation of the structure. nih.gov Such calculations for 3-naphthalen-1-ylprop-2-enenitrile would similarly elucidate its optimized geometry, bond lengths, and bond angles.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For MPNP, these calculations were performed to understand its electronic nature. nih.gov

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can also be determined using DFT. These maps highlight the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. sigmaaldrich.com For a molecule like this compound, ab initio calculations can be used to determine a wide range of properties, including its equilibrium geometry, vibrational frequencies, and electronic excitation energies. sigmaaldrich.com

The accuracy of ab initio calculations is dependent on the level of theory and the basis set used. Higher levels of theory and larger basis sets generally lead to more accurate results but also require greater computational resources. For instance, Coupled Cluster with single and double and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" for its high accuracy in calculating molecular energies. sigmaaldrich.com While computationally intensive, these methods can provide benchmark data for validating more approximate methods like DFT.

A general framework based on the quasienergy allows for the calculation of various molecular response properties to electric, magnetic, and geometric perturbations. rsc.org This approach can be used to determine properties like polarizability and hyperpolarizability, which are important for understanding the nonlinear optical (NLO) properties of the molecule.

Molecular Dynamics Simulations

In a hypothetical MD simulation of this compound, a force field would be used to describe the interactions between the atoms. The simulation would then solve Newton's equations of motion for the system, tracking the positions and velocities of the atoms over time. This would allow for the investigation of various dynamic processes, such as conformational changes, solvent effects, and interactions with other molecules. For instance, MD simulations could be used to study the binding of this compound to a biological target, providing insights into its potential pharmacological activity.

Prediction of Spectroscopic Signatures from First Principles

Computational methods can be used to predict the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental spectra. For the related compound MPNP, theoretical vibrational and electronic spectra were calculated and compared with experimental data. nih.gov

The vibrational frequencies of this compound can be calculated using DFT and ab initio methods. These calculated frequencies can then be used to assign the peaks in experimental infrared (IR) and Raman spectra. For MPNP, detailed vibrational assignments were made with the support of potential energy distribution (PED) analysis. nih.gov

Similarly, the electronic absorption spectrum can be predicted using time-dependent DFT (TD-DFT). The calculated excitation energies and oscillator strengths can be compared with the experimental UV-Vis spectrum to identify the electronic transitions responsible for the observed absorption bands. nih.gov The theoretical NMR chemical shifts can also be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental ¹H and ¹³C NMR spectra for structural elucidation. nih.gov

Table 1: Predicted Spectroscopic Data for a Related Naphthalene (B1677914) Derivative (MPNP)

| Spectroscopic Technique | Calculated Value | Experimental Value |

|---|---|---|

| FT-IR (C-H stretch) | 3068, 3040 cm⁻¹ | 3067 cm⁻¹ |

| FT-Raman (C=C stretch) | 1574 cm⁻¹ | 1576 cm⁻¹ |

| ¹H NMR (Chemical Shift) | Calculated | Experimental |

| ¹³C NMR (Chemical Shift) | Calculated | Experimental |

| UV-Vis (λmax) | Calculated | Experimental |

This table is illustrative and based on data for 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) to demonstrate the application of computational methods. nih.gov

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and transition states involved.

For reactions involving naphthalene derivatives, DFT methods have been used to calculate the potential energy surfaces and reaction rate constants have been determined using methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory. kaust.edu.sa A similar approach could be applied to study the reactions of this compound. For example, the mechanism of its synthesis or its degradation pathways could be investigated. By calculating the activation energies for different possible reaction pathways, the most favorable pathway can be identified. This information is crucial for optimizing reaction conditions and for understanding the stability of the compound.

Structure-Reactivity Relationships from Theoretical Models

Theoretical models can be used to establish relationships between the structure of a molecule and its reactivity. By calculating various molecular descriptors, it is possible to predict the reactivity of a compound without the need for extensive experimental testing.

For this compound, quantum chemical descriptors such as the HOMO-LUMO gap, ionization potential, electron affinity, and global hardness and softness can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. For example, a low HOMO-LUMO gap is often associated with high reactivity. nih.gov

Furthermore, by systematically modifying the structure of the molecule and calculating the corresponding descriptors, it is possible to develop quantitative structure-activity relationship (QSAR) models. These models can be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of new compounds with desired properties. Studies on other molecules have shown dramatic changes in molecular properties and biological activity with small structural modifications, highlighting the importance of such theoretical investigations. sigmaaldrich.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) |

| Naproxen |

| 2-cyclopenten-1-one |

Advanced Spectroscopic Characterization and Conformational Analysis of 3 Naphthalen 1 Ylprop 2 Enenitrile

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the conformational states of 3-Naphthalen-1-ylprop-2-enenitrile. The complementary nature of these two techniques, governed by different selection rules, provides a comprehensive vibrational profile of the molecule. spectroscopyonline.commt.comnih.gov

The FT-IR spectrum is dominated by bands arising from vibrations that induce a change in the dipole moment, while the FT-Raman spectrum highlights vibrations that cause a change in the polarizability of the molecule. For this compound, the key functional groups include the naphthalene (B1677914) ring system, the α,β-unsaturated double bond, and the nitrile group.

Detailed Band Assignment and Vibrational Mode Analysis

The vibrational spectrum of this compound can be dissected into distinct regions corresponding to specific vibrational modes. The assignment of these bands is based on established group frequencies for similar structural motifs, such as acrylonitrile (B1666552), methacrylonitrile, and various naphthalene derivatives. unizg.hrmaterialsciencejournal.orgresearchgate.net

Nitrile Group (C≡N) Vibrations: The most characteristic vibration is the C≡N stretching mode. For α,β-unsaturated nitriles, this band typically appears in the range of 2220-2240 cm⁻¹ in the FT-IR spectrum and is often intense and sharp. materialsciencejournal.org Its position can be influenced by conjugation with the adjacent double bond and the naphthalene ring.

Alkene Group (C=C) and Aromatic Ring (C=C) Vibrations: The C=C stretching vibration of the propenenitrile moiety is expected in the region of 1620-1640 cm⁻¹. The aromatic C=C stretching vibrations of the naphthalene ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-H Vibrations: The aromatic C-H stretching vibrations of the naphthalene ring are anticipated to appear above 3000 cm⁻¹. The vinylic C-H stretching vibration is also expected in this region. The in-plane and out-of-plane C-H bending vibrations of the naphthalene ring and the vinyl group occur at lower frequencies and contribute to the fingerprint region of the spectrum.

Conformational States: The presence of multiple conformers, arising from rotation around the C-C single bond connecting the naphthalene ring and the propenenitrile group, can lead to the appearance of additional or broadened bands in the vibrational spectra. The relative intensities of these bands may change with temperature, providing insights into the conformational equilibrium.

Interactive Data Table: Predicted Vibrational Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (FT-Raman) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Vinylic C-H Stretch | 3050-3010 | 3050-3010 | Medium |

| Nitrile (C≡N) Stretch | 2240-2220 | 2240-2220 | Strong (IR), Weak (Raman) |

| Alkene (C=C) Stretch | 1640-1620 | 1640-1620 | Medium |

| Aromatic (C=C) Stretch | 1600-1400 | 1600-1400 | Medium-Strong |

| C-H In-plane Bending | 1300-1000 | 1300-1000 | Medium |

| C-H Out-of-plane Bending | 900-650 | 900-650 | Strong (IR) |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation and stereochemical assignment of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the naphthalene ring and the vinylic protons of the propenenitrile chain. The coupling constants between the vinylic protons can definitively establish the stereochemistry (E/Z isomerism) of the double bond. For α,β-unsaturated systems, the trans coupling constant (³J) is typically larger (12-18 Hz) than the cis coupling constant (6-12 Hz). docbrown.info

The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule. The chemical shift of the nitrile carbon is characteristically found in the range of 115-125 ppm. The carbons of the naphthalene ring and the double bond will resonate in the aromatic and olefinic regions, respectively. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Topology

To unequivocally assign all proton and carbon signals and to establish the connectivity and topology of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.eduresearchgate.netuvic.cayoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity within the naphthalene ring system and the propenenitrile side chain. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached, allowing for the direct assignment of carbon signals based on their attached protons. sdsu.eduuvic.cayoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the naphthalene ring and the propenenitrile side chain. sdsu.eduresearchgate.netyoutube.com

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Naphthalene H | 7.4 - 8.2 | 120 - 135 |

| Vinylic H (α to CN) | 5.8 - 6.5 | 100 - 115 |

| Vinylic H (β to CN) | 7.0 - 7.8 | 140 - 150 |

| Nitrile C | - | 115 - 125 |

| Naphthalene C (quaternary) | - | 130 - 140 |

Mass Spectrometry for Elucidating Fragmentation Pathways and Isotopic Distributions

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum, typically obtained by electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), offers valuable structural insights. miamioh.edu

The fragmentation of this compound is expected to be influenced by the stability of the naphthalene ring and the conjugated system. Common fragmentation pathways for related compounds involve the loss of small neutral molecules or radicals.

Potential Fragmentation Pathways:

Loss of HCN: A characteristic fragmentation for nitriles is the loss of a molecule of hydrogen cyanide (HCN, 27 Da).

Loss of H: Loss of a hydrogen radical to form a stable [M-H]⁺ ion is also a plausible pathway.

Formation of the Naphthyl Cation: Cleavage of the bond between the naphthalene ring and the propenenitrile side chain could lead to the formation of the stable naphthylmethyl cation or related fragments.

Retro-Diels-Alder type fragmentation: While less common for this specific structure, complex rearrangements and cleavages within the propenenitrile chain could occur.

The isotopic distribution pattern, particularly the M+1 peak arising from the natural abundance of ¹³C, can further support the elemental composition of the molecule and its fragments.

Electronic Spectroscopy (UV-Vis, CD) for Chromophoric Interactions and Chiral Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. The extended π-conjugated system of this compound, encompassing the naphthalene ring and the propenenitrile moiety, is expected to give rise to strong absorptions in the UV region.

The UV-Vis spectrum will likely exhibit multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the solvent polarity. The naphthalene chromophore itself has characteristic absorption bands. mdpi.com The conjugation with the propenenitrile group is expected to cause a bathochromic (red) shift of these bands to longer wavelengths.

Circular Dichroism (CD) spectroscopy would be relevant if the molecule is chiral. While this compound itself is not inherently chiral, it could be resolved into enantiomers if it adopts a stable, non-planar conformation (atropisomerism) or if a chiral center is introduced. In such a case, the CD spectrum would show differential absorption of left and right circularly polarized light, providing information about the absolute configuration and chiral properties of the molecule.

X-ray Crystallography for Solid-State Structure Determination

A hypothetical crystal structure of this compound would likely reveal similar features. The packing of the molecules in the crystal lattice would be governed by intermolecular forces such as van der Waals interactions and potentially C-H···π interactions involving the aromatic system. nih.gov

Interactive Data Table: Representative Crystallographic Data for a Related Naphthylpropenenitrile Derivative nih.gov

| Parameter | Value for (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 12.3194 (11) |

| b (Å) | 16.4796 (16) |

| c (Å) | 7.2596 (7) |

| V (ų) | 1473.8 (2) |

| Z | 4 |

| Dihedral Angle (Naphthalene-Benzene) (°) | 60.30 (16) |

Applications of 3 Naphthalen 1 Ylprop 2 Enenitrile in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Organic Molecules

The unique electronic and steric properties of 3-naphthalen-1-ylprop-2-enenitrile make it an ideal starting material for the synthesis of a variety of organic compounds, ranging from functionalized aldehydes and alcohols to complex heterocyclic systems.

Synthesis of Alpha-Cyanocinnamyl Alcohols and Aldehydes

The conversion of this compound into its corresponding α,β-unsaturated aldehyde or alcohol requires the selective transformation of the nitrile group while preserving the carbon-carbon double bond.

Aldehyde Synthesis: The partial reduction of α,β-unsaturated nitriles to α,β-unsaturated aldehydes is a well-established transformation in organic synthesis. A premier reagent for this conversion is Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.comadichemistry.com When used in stoichiometric amounts and at low temperatures (typically -78 °C), DIBAL-H can selectively reduce the nitrile group to an imine intermediate, which is then hydrolyzed upon aqueous workup to yield the desired aldehyde. adichemistry.comyoutube.comthieme-connect.de This method's chemoselectivity is crucial, as it avoids the reduction of the conjugated double bond, thus providing a direct route to 3-(naphthalen-1-yl)prop-2-enal-3-carbonitrile. adichemistry.com The Stephen reaction, which uses stannous chloride and hydrochloric acid, also achieves the reduction of nitriles to imines that can be hydrolyzed to aldehydes, representing another potential pathway. ncert.nic.in

Alcohol Synthesis: The synthesis of the corresponding alpha-cyanocinnamyl alcohol, 3-(naphthalen-1-yl)-3-hydroxyprop-2-enenitrile, can be achieved via a two-step process. First, the nitrile is reduced to the aldehyde as described above. Subsequently, the resulting aldehyde is subjected to a selective reduction of the carbonyl group. Reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are commonly used for this purpose, as they readily reduce aldehydes to primary alcohols while typically leaving the C=C double bond intact, a process demonstrated in the reduction of cinnamaldehyde (B126680) to cinnamyl alcohol. fscj.edu

| Transformation | Reagent(s) | Key Conditions | Product |

| Nitrile to Aldehyde | 1. DIBAL-H 2. H₂O | Low temperature (-78 °C) | 3-(Naphthalen-1-yl)prop-2-enal-3-carbonitrile |

| Aldehyde to Alcohol | NaBH₄ | Alcoholic solvent | 3-(Naphthalen-1-yl)-3-hydroxyprop-2-enenitrile |

Construction of Naphthalene-Substituted Heterocycles

The scaffold of this compound is an excellent starting point for the construction of a variety of naphthalene-substituted heterocycles, which are significant motifs in medicinal chemistry. The conjugated nitrile acts as a versatile electrophile and a precursor for building five- and six-membered rings.

For instance, pyrazole (B372694) derivatives can be synthesized by the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. Analogously, this compound can react with hydrazine to form a pyrazoline intermediate, which can then be oxidized to the corresponding naphthalene-substituted pyrazole.

Furthermore, the compound is a suitable component in multi-component reactions for the synthesis of highly substituted pyridines. In such reactions, an aldehyde, a thiol, and malononitrile (B47326) can be condensed in the presence of a base to form 2-amino-3,5-dicyano-6-sulfanylpyridines. By analogy, this compound can participate in similar cycloaddition strategies, acting as the activated alkene component to build the pyridine (B92270) ring.

Building Block for Nitrogen-Containing Compounds

The electrophilic nature of the double bond in this compound makes it a prime candidate for conjugate addition reactions, particularly with nitrogen nucleophiles, leading to the formation of valuable nitrogen-containing intermediates.

Formation of Beta-Enaminonitriles and Related Systems

β-Enaminonitriles are versatile intermediates in heterocyclic synthesis. acs.org They can be readily prepared through the conjugate addition (aza-Michael addition) of primary or secondary amines to α,β-unsaturated nitriles like this compound. This reaction is often catalyzed by a base and provides direct access to β-amino nitriles. wikipedia.org The resulting β-(dialkylamino)-naphthalene-propanenitrile can then, under certain conditions, tautomerize or be used to generate the corresponding β-enaminonitrile. These products contain both a nucleophilic amine and an electrophilic nitrile, making them valuable precursors for synthesizing a range of heterocyclic systems, including pyridines and pyrimidines. acs.org

Role in Complex Molecule Synthesis

The integration of a naphthalene (B1677914) core into larger, more complex molecules is of significant interest due to the prevalence of this moiety in bioactive compounds. This compound serves as a key building block in strategies aimed at constructing such complex molecules, often through multi-component reactions (MCRs). MCRs allow for the efficient assembly of complex products in a single step from three or more reactants. researchgate.net For example, three-component systems involving a naphthalene derivative (like β-naphthol), an aldehyde, and an amine are used to create complex diamine structures. The structure of this compound is well-suited for participation in similar one-pot reactions, providing a route to complex, polycyclic, or highly substituted naphthalene derivatives that are of interest in medicinal chemistry and materials science.

Polymer Chemistry Applications (as a Monomer or Modifying Agent)

While specific studies on the polymerization of this compound are not widely documented in the searched literature, its structure suggests significant potential for applications in polymer chemistry. The molecule contains a vinyl group (C=C double bond), which is the fundamental unit for vinyl polymerization. ncert.nic.in

The parent compound, acrylonitrile (B1666552), is a major industrial monomer used in the production of polyacrylonitrile (B21495) (PAN), a precursor for carbon fibers, as well as in copolymers like acrylonitrile-butadiene-styrene (ABS) plastic. fscj.edu Similarly, vinylnaphthalene can be polymerized to form polyvinylnaphthalene, a polymer with interesting optical and electronic properties. youtube.com

Given that this compound is a derivative of both vinylnaphthalene and acrylonitrile, it could theoretically undergo radical polymerization to form a homopolymer. ncert.nic.in Such a polymer would feature a poly-alkane backbone with pendant naphthalene and cyano groups, potentially combining the thermal stability and refractive properties of polynaphthalene with the chemical resistance conferred by nitrile groups. Furthermore, it could be employed as a comonomer in copolymerizations with other vinyl monomers (e.g., styrene, methyl methacrylate, or acrylonitrile itself) to modify the properties of the resulting copolymers, such as increasing their thermal stability or altering their optical characteristics.

Chemical Derivatization and Structure Activity Relationship Studies

Synthesis and Reactivity of Substituted 3-Naphthalen-1-ylprop-2-enenitrile Analogues

The synthesis of this compound and its substituted analogues is commonly achieved through the Knoevenagel condensation. bhu.ac.insciensage.info This reaction involves the condensation of an aromatic aldehyde, such as naphthaldehyde, with a compound containing an active methylene (B1212753) group, like malononitrile (B47326) or cyanoacetic acid, in the presence of a catalyst. sciensage.info Various catalysts can be employed, including benign options like ammonium (B1175870) acetate (B1210297), which offers an environmentally friendly route to these compounds. bhu.ac.in The reaction is versatile and can be performed under different conditions, including solvent-free environments using microwave or sonicator assistance, often leading to excellent yields in a short time. bhu.ac.in

The reactivity of these α,β-unsaturated nitriles is characterized by the conjugated system formed by the naphthalene (B1677914) ring, the carbon-carbon double bond, and the nitrile group. fiveable.me This conjugation leads to electron delocalization, making the molecule susceptible to various reactions. fiveable.me They can undergo nucleophilic additions, Michael additions, and cycloaddition reactions. fiveable.mersc.org For instance, they react with carbonyl compounds and activated phenols via nucleophilic addition of a carbanion to the double bond. rsc.org These reactions are crucial for synthesizing a wide range of carbo- and heterocyclic compounds. rsc.org

Substituted cinnamonitrile (B126248) derivatives, which are structurally related to this compound, have been shown to react with active methylene reagents to produce polyfunctional pyridine (B92270) and pyran derivatives. researchgate.net The reaction pathways can be complex, sometimes involving rearrangements of the initial adducts. researchgate.net

Modifications of the Nitrile Functionality

The nitrile group (C≡N) in this compound is a versatile functional group that can be transformed into other functionalities, thereby altering the chemical properties of the parent molecule. chemistrysteps.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.comsavemyexams.comlibretexts.orglibretexts.orgchemistrysteps.com The reaction typically proceeds through an amide intermediate. libretexts.orgchemistrysteps.com In acidic hydrolysis, the nitrile is protonated, which increases its electrophilicity and facilitates attack by water. libretexts.orgorganicchemistrytutor.com Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.orgchemistrysteps.com The conditions of the hydrolysis (e.g., temperature, reaction time) can influence whether the reaction stops at the amide or proceeds to the carboxylic acid. organicchemistrytutor.com

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org Milder reducing agents can lead to the formation of an aldehyde. chemistrysteps.com Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel can also achieve the reduction to a primary amine. libretexts.orgorganic-chemistry.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile's carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com

These modifications of the nitrile group significantly impact the molecule's electronic and steric properties, leading to derivatives with different reactivity profiles.

Alterations of the Prop-2-enenitrile Alkene Moiety

The reactivity of the α,β-unsaturated system in this compound is a key feature, and modifications to the alkene moiety can significantly influence its chemical behavior. fiveable.me

Cycloaddition Reactions: The conjugated double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. fiveable.melibretexts.org For example, the reaction of 1,3-butadiene (B125203) with acrylonitrile (B1666552) (a related α,β-unsaturated nitrile) yields a cyclohexene (B86901) derivative. libretexts.org Similarly, 1,3-dipolar cycloaddition reactions with azomethine ylides can lead to the formation of complex heterocyclic structures like spirooxindole-pyrrolidine-benzothiazole hybrids. nih.govresearchgate.net These reactions are often highly regioselective and can be diastereoselective. nih.govresearchgate.net

Conjugate Addition (Michael Addition): The β-carbon of the alkene is electrophilic and susceptible to attack by nucleophiles in a Michael addition reaction. fiveable.mersc.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. fiveable.meacs.org A variety of nucleophiles, including carbanions, amines, and thiols, can be used. rsc.org The regioselectivity between 1,2-addition (to the nitrile) and 1,4-addition (to the alkene) can be controlled by the choice of nucleophile, catalyst, and reaction conditions. acs.orgrsc.org

Hydrogenation: The carbon-carbon double bond can be selectively reduced without affecting the nitrile group or the aromatic ring under specific catalytic hydrogenation conditions.

These alterations to the alkene moiety provide access to a diverse range of saturated and cyclic derivatives of this compound.

Substituent Effects on Reactivity and Selectivity

The introduction of substituents on the naphthalene ring can significantly influence the reactivity and selectivity of this compound and its derivatives. These effects are primarily electronic and steric in nature.

Electronic Effects:

Electron-donating groups (e.g., -OCH₃, -NH₂) on the naphthalene ring increase the electron density of the conjugated system. This can affect the rate and regioselectivity of nucleophilic and electrophilic reactions. For instance, increased electron density might make the alkene less reactive towards nucleophilic attack.

Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density of the conjugated system, making the β-carbon of the alkene more electrophilic and thus more susceptible to nucleophilic attack. rsc.org In cycloaddition reactions, electron-withdrawing groups on the dienophile (the acrylonitrile derivative) generally accelerate the reaction. rsc.org

Steric Effects: The size and position of substituents on the naphthalene ring can sterically hinder the approach of reactants to the reactive sites (the alkene and the nitrile group). This can influence the regioselectivity and diastereoselectivity of reactions. rsc.org For example, a bulky substituent near the prop-2-enenitrile chain might favor the formation of one stereoisomer over another in cycloaddition or conjugate addition reactions.

Computational studies can be employed to predict the effects of substituents on the electronic properties and reactivity of these molecules. rsc.orgmdpi.com For instance, Density Functional Theory (DFT) calculations can help in understanding the influence of substituents on the energies of molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity in pericyclic reactions. rsc.org

Stereoisomeric Derivations and their Distinct Chemical Behavior

The presence of the carbon-carbon double bond in this compound allows for the existence of geometric isomers, specifically E and Z isomers. studymind.co.ukwikipedia.org

E/Z Isomerism:

The E isomer has the higher priority groups on opposite sides of the double bond. wikipedia.orgchemguide.co.uk

The Z isomer has the higher priority groups on the same side of the double bond. wikipedia.orgchemguide.co.uk

The priority of the substituents is determined by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgkhanacademy.org The different spatial arrangement of the substituents in E and Z isomers can lead to distinct chemical and physical properties. studymind.co.uk For example, the stereochemistry of the starting alkene can dictate the stereochemical outcome of subsequent reactions. In cycloaddition reactions, the trans geometry of the starting dipolarophile can lead to a specific trans arrangement of the corresponding substituents in the cycloadduct. nih.gov

The synthesis of this compound and its analogues via the Knoevenagel condensation often shows high selectivity for the thermodynamically more stable (E)-isomer. mdpi.comresearchgate.net However, the specific reaction conditions and catalysts can influence the stereochemical outcome. mdpi.com

The distinct chemical behavior of these stereoisomers is particularly relevant in reactions that create new stereocenters, as the initial geometry of the double bond can have a profound impact on the diastereoselectivity of the reaction. nih.govacs.org For example, in intramolecular conjugate additions, the topology of the α,β-unsaturated nitrile can be exploited to achieve high stereoselectivity. acs.org

Future Research Directions and Emerging Opportunities in 3 Naphthalen 1 Ylprop 2 Enenitrile Chemistry

Exploration of Undiscovered Reactivity and Transformation Pathways

The inherent chemical functionalities of 3-Naphthalen-1-ylprop-2-enenitrile—the electron-withdrawing nitrile group, the reactive carbon-carbon double bond, and the aromatic naphthalene (B1677914) ring—offer a fertile ground for discovering novel chemical transformations. The reactivity of acrylonitrile (B1666552) and related α,β-unsaturated nitriles is well-documented and can serve as a foundational guide for exploring the potential of this specific naphthalene derivative. igtpan.com

Future investigations could systematically probe its behavior in a variety of reaction types. For instance, its susceptibility to nucleophilic addition at the β-position of the double bond could be exploited for the introduction of diverse functional groups. The nitrile group itself is a versatile handle for transformations into amides, carboxylic acids, or amines, opening pathways to a host of new derivatives. igtpan.com Furthermore, the naphthalene ring can undergo electrophilic substitution reactions, allowing for functionalization of the aromatic core.

A particularly interesting avenue for exploration is the compound's participation in pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions, where the double bond could react with suitable dienes or dienophiles. The influence of the bulky naphthalene group on the stereoselectivity of such reactions would be a key aspect to investigate. Moreover, transition-metal-catalyzed cross-coupling reactions could be employed to forge new carbon-carbon or carbon-heteroatom bonds at various positions on the molecule, leading to complex and novel molecular architectures. A recent study on cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes, including naphthyl-substituted substrates, highlights the potential for developing novel cyclization strategies. acs.orgacs.org

| Potential Reaction Type | Reagent/Catalyst Class | Potential Product Class |

| Nucleophilic Addition | Amines, Thiols, Grignard Reagents | β-Functionalized Nitriles |

| Nitrile Hydrolysis | Acid or Base Catalysis | Carboxylic Acids, Amides |

| Cycloaddition Reactions | Dienes, Alkenes | Polycyclic Compounds |

| Cross-Coupling Reactions | Palladium, Copper, Nickel Catalysts | Functionalized Naphthalene Derivatives |

| Reduction | Metal Hydrides | Saturated Nitriles, Amines |

Integration with Supramolecular Chemistry and Materials Science

The planar and electron-rich nature of the naphthalene moiety in this compound makes it an excellent candidate for applications in supramolecular chemistry and materials science. The potential for π-π stacking interactions, a key driving force in the self-assembly of aromatic molecules, is significant. Research on the supramolecular assembly of naphthalene-diimide (NDI) derivatives, which are known to form ordered structures with interesting photophysical and electronic properties, provides a strong precedent. researchgate.netthieme-connect.dersc.orgrsc.org

Future work could focus on designing and synthesizing analogues of this compound that are programmed for specific self-assembly behaviors. The introduction of hydrogen-bonding motifs, for example, could direct the formation of well-defined supramolecular architectures such as nanofibers, gels, or liquid crystals. The nitrile group itself can act as a hydrogen bond acceptor, a property that has been exploited in the solid-state self-assembly of aryl nitriles. nih.gov

The photophysical properties of the naphthalene chromophore suggest potential applications in organic electronics and sensor technology. The emission properties of functionalized naphthalenes are known to be sensitive to their environment, which could be harnessed for the development of fluorescent sensors. researchgate.net By judiciously modifying the molecular structure, it may be possible to tune the electronic and optical properties of materials derived from this compound for applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Development of Advanced Analytical Techniques for Real-time Reaction Monitoring

The synthesis of this compound, likely proceeding through a Knoevenagel condensation, and its subsequent transformations present opportunities for the development and application of advanced analytical techniques for real-time reaction monitoring. rsc.org Understanding the kinetics and mechanism of these reactions is crucial for process optimization and control.

Techniques such as in-situ Raman spectroscopy have proven effective for monitoring Knoevenagel condensations in real-time, providing valuable insights into reaction progress and the formation of intermediates. researchgate.net Future research could adapt and refine such methods for the specific synthesis of this compound and its derivatives. The development of online monitoring techniques would be particularly beneficial for industrial-scale production, enabling tighter control over product quality and yield.

Furthermore, the unique spectroscopic signature of the naphthalene moiety could be exploited for monitoring purposes. For instance, changes in the UV-Vis absorption or fluorescence spectra during a reaction could be correlated with the consumption of reactants and the formation of products. The coupling of microreactors with mass spectrometry is another powerful tool for real-time analysis of reaction mixtures, offering high sensitivity and detailed molecular information. researchgate.net

Interdisciplinary Research with Computational and Data Science Approaches

Computational chemistry and data science offer powerful tools to accelerate the exploration of this compound's chemical space. Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic structure, spectroscopic properties, and reactivity. researchgate.net Such computational studies can guide experimental work by identifying the most promising reaction pathways and predicting the properties of yet-to-be-synthesized analogues.

For instance, computational screening could be used to evaluate a library of potential catalysts for a specific transformation of this compound, prioritizing those with the highest predicted activity and selectivity. Molecular dynamics simulations could provide insights into the self-assembly behavior of this molecule and its derivatives, aiding in the design of novel supramolecular materials.

The integration of machine learning and data science approaches could further enhance research in this area. By analyzing existing chemical reaction data, machine learning models could be trained to predict the outcomes of new reactions involving this compound, thus reducing the number of experiments required. This data-driven approach can significantly accelerate the discovery of new materials and reactions.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of structure, spectra, and reactivity |

| Molecular Dynamics (MD) | Simulation of self-assembly and material properties |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic or catalytic reactions |

| Machine Learning | Prediction of reaction outcomes and property-structure relationships |

Challenges and Perspectives in Synthesizing Highly Functionalized Analogues

While the synthesis of the parent this compound is likely achievable through established methods like the Knoevenagel condensation, the preparation of highly functionalized analogues presents both challenges and opportunities. rsc.org The selective functionalization of the naphthalene ring, for example, can be challenging due to the potential for multiple substitution products.

Future research will need to focus on developing regioselective synthetic methods to introduce a wide range of functional groups at specific positions on the naphthalene core and the propenenitrile side chain. This could involve the use of directing groups to control the site of electrophilic substitution or the application of modern cross-coupling methodologies. The synthesis of substituted benzofurans, which can involve complex cyclization and functionalization steps, provides a parallel for the types of synthetic challenges that might be encountered. nih.govmdpi.com

The development of one-pot or tandem reaction sequences that allow for the construction of complex molecular architectures from simple starting materials in a single operation would be a significant advance. Such strategies would improve the efficiency and sustainability of the synthesis of novel this compound derivatives. The synthesis of novel tetrazole derivatives from substituted acrylonitriles illustrates the potential for multi-step, one-pot procedures. researchgate.net Overcoming these synthetic hurdles will be crucial for unlocking the full potential of this versatile chemical scaffold in various scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.